N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- Acetamide backbone: Serves as a central scaffold for functionalization.
- Thioether linkage: Connects the acetamide to an imidazo[1,2-b]pyridazine heterocycle.
- 4-Methoxyphenyl group: Positioned on the imidazo[1,2-b]pyridazine ring, influencing steric and electronic interactions with biological targets.
The imidazo[1,2-b]pyridazine core is notable for its planar aromatic structure, which enhances π-π stacking interactions in binding pockets. The methoxy groups likely improve solubility and modulate pharmacokinetic properties .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-29-16-6-4-15(5-7-16)19-13-27-21(24-19)10-11-23(26-27)32-14-22(28)25-18-9-8-17(30-2)12-20(18)31-3/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLRWSLJWQVQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Imidazo[1,2-b]pyridazin moiety : Known for its diverse biological activities including anticancer properties.
- Thioacetamide linkage : May contribute to the compound's reactivity and biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, with specific focus on their ability to inhibit tubulin polymerization and induce cell cycle arrest. For instance:
- Compounds similar to this compound have demonstrated IC50 values ranging from 80 nM to 1.48 µM against various cancer cell lines including HeLa and A549 cells .
- The mechanism involves disruption of microtubule dynamics essential for mitosis, leading to apoptosis in cancer cells.
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against RNA viruses. Recent research indicates that imidazole derivatives can inhibit viral replication through interference with viral enzymes such as reverse transcriptase .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural modifications:
- Substituents on the phenyl rings : Electron-donating groups have been associated with increased potency against cancer cells.
- Positioning of thioacetyl group : Variations in the thioether moiety can significantly alter the compound's interaction with target proteins.
Case Studies
- In vitro Studies : A study conducted on various imidazole derivatives showed that compounds with similar structures to this compound exhibited notable cytotoxicity against multiple cancer cell lines. The most promising candidates had IC50 values below 1 µM .
- Mechanistic Insights : Research has demonstrated that certain derivatives can induce G2/M phase arrest in the cell cycle, leading to increased apoptosis rates in tumor cells. This was evidenced by flow cytometry analyses showing a significant accumulation of cells in the G2/M phase after treatment with these compounds .
Data Summary Table
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa | 0.1 | Tubulin polymerization inhibition |
| A549 | 0.29 | Induction of G2/M phase arrest | |
| Antiviral | MT-4 (HIV model) | 0.20 | Inhibition of reverse transcriptase |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide typically involves multi-step reactions that integrate the imidazo[1,2-b]pyridazine framework. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm the presence of the desired functional groups and overall molecular architecture .
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit promising anticancer properties. For instance, a study highlighted the efficacy of imidazo[1,2-b]pyridazines in inhibiting growth in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under discussion may share similar mechanisms due to its structural analogies with known bioactive imidazo derivatives .
Neuroprotective Effects
Imidazo compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The binding affinity of certain imidazo derivatives to amyloid plaques suggests potential applications in Alzheimer's disease imaging and treatment. The compound's ability to cross the blood-brain barrier could enhance its utility in neuropharmacology .
Biological Evaluation
The biological evaluation of this compound includes in vitro studies to assess its interaction with various biological targets. For example, binding assays demonstrate its affinity for certain receptors linked to cancer proliferation pathways. Such evaluations are crucial for establishing the therapeutic index and safety profile of the compound .
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Inhibition of cell growth in cancer lines |
| Study 2 | Neuroprotection | Binding affinity to amyloid plaques |
| Study 3 | Pharmacodynamics | Interaction with key signaling pathways |
Comparison with Similar Compounds
Table 1: Key Structural Differences in Heterocyclic Cores
Analysis :
- The imidazo[1,2-b]pyridazine core (target compound) is distinct from benzothiazole () or dihydropyrimidin () in aromaticity and planarity, which may enhance DNA intercalation or kinase binding .
- Substitution with trifluoromethyl groups () increases lipophilicity but may reduce solubility compared to methoxy groups .
Substituent Effects on Pharmacological Properties
Table 2: Substituent Comparisons
Analysis :
Analysis :
- The target compound’s synthesis likely involves thioether formation (e.g., coupling with ethyl bromoacetate), similar to intermediates in .
- Advanced coupling techniques (e.g., Buchwald-Hartwig in ) are absent in the target compound’s synthesis, suggesting a reliance on classical methods for scalability .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide?
- Methodology :
- Reaction Conditions : Temperature (60–80°C), solvent polarity (e.g., DMF or dichloromethane), and reaction time (12–24 hrs) are critical for high yields. Excess thiolating agents (e.g., Lawesson’s reagent) improve sulfur incorporation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures purity >95%.
- Validation : Use -NMR and -NMR to confirm regioselectivity of thioether bond formation and LC-MS for mass verification .
Q. How do structural features of this compound influence its solubility and stability in biological assays?
- Methodology :
- Solubility : The 2,4-dimethoxyphenyl group enhances hydrophilicity in polar solvents (e.g., DMSO). LogP calculations (e.g., using ChemDraw) predict a value of ~2.8, indicating moderate membrane permeability .
- Stability : Stability tests in PBS (pH 7.4) at 37°C over 48 hrs, monitored via HPLC, show <10% degradation. Methoxy groups reduce oxidative metabolism in microsomal assays .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s imidazo[1,2-b]pyridazine core?
- Methodology :
- NMR : -NMR peaks at δ 8.2–8.5 ppm confirm aromatic protons on the imidazo[1,2-b]pyridazine ring. -NMR detects carbonyl carbons (δ 168–170 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] peaks matching theoretical molecular weight (e.g., m/z 479.1) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict this compound’s binding affinity to kinase targets?
- Methodology :
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic sulfur and electrophilic carbonyl regions .
- Docking : Use AutoDock Vina with CDK5/p25 crystal structure (PDB: 1UNL). The thioacetamide moiety shows hydrogen bonding with Glu81 and hydrophobic interactions with Phe82 .
Q. What strategies resolve contradictions in biological activity data across cell lines (e.g., IC50 variability in cancer vs. normal cells)?
- Methodology :
- Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) in triplicate. Normalize data to ATP levels (CellTiter-Glo) to minimize metabolic interference .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-selective binding. SAR analysis of analogs with fluorophenyl substitutions improves selectivity .
Q. How does the compound’s thioether linkage impact its pharmacokinetic profile?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
